![molecular formula C9H8N2O3 B1627340 4-(2-Hydroxyethyl)-3-nitrobenzonitrile CAS No. 69395-14-8](/img/structure/B1627340.png)
4-(2-Hydroxyethyl)-3-nitrobenzonitrile
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-(2-Hydroxyethyl)-3-nitrobenzonitrile” were not found, a related compound, “2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile”, was synthesized from 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile .
Molecular Structure Analysis
The molecular structure of a similar compound, (2-hydroxyethyl) trimethylammonium dihydrogen phosphate [2-HDETDHP], was analyzed using X-ray crystallography, revealing a triclinic structure .
Chemical Reactions Analysis
In the context of hydrogels, a stock solution of AAm and MBAAm in 4-(2-hydroxyethyl) piperazine-1-ethane sulfonic acid (HEPES) was prepared, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .
Scientific Research Applications
Synthesis and Chemical Properties
Physical Properties : Studies on isomers of nitrobenzonitriles, including 4-nitrobenzonitrile, have been conducted to understand their thermophysical properties. This involves measuring temperatures, enthalpies, entropies of fusion processes, and phase transitions (P. Jiménez et al., 2002).
Applications in Mass Spectrometry
- Matrix for MALDI MS : 4-hydroxy-3-nitrobenzonitrile has been identified as a versatile matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS), useful in analyzing small organic molecules, peptides, and proteins. It provides a clean background in low mass ranges and is effective for various analytes (Hao Gu et al., 2021).
Chemical Intermediates and Reactions
Hydrogenation Studies : Research on hydrogenation of nitrobenzonitriles, including 4-nitrobenzonitrile, using Raney nickel catalyst, provides insights into the effects of nitro group positioning on hydrogenation outcomes. This study is significant for understanding the chemical behavior of such compounds (Klara Koprivova & L. Červený, 2008).
Electron-Withdrawing Effects : Investigating the electron-withdrawing effects on the molecular structure of nitrobenzonitriles, including 4-nitrobenzonitrile, has been done through rotational spectroscopy. Such studies help in understanding the structural and electronic properties of these compounds (J. B. Graneek et al., 2018).
Analytical and Theoretical Studies
- Vibrational Analysis : Theoretical and experimental vibrational analyses of 4-chloro-3-nitrobenzonitrile, a related compound, offer insights into the molecular properties, which can be extrapolated to similar molecules like 4-(2-Hydroxyethyl)-3-nitrobenzonitrile (Y. Sert et al., 2013).
Miscellaneous Applications
- Solubility and Photochemistry : Studies on the solubility of nitrobenzonitriles and their photochemical behavior provide valuable information for various industrial and research applications (Li Wanxin et al., 2018), (J. Kochany & G. G. Choudhry, 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-hydroxyethyl)-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c10-6-7-1-2-8(3-4-12)9(5-7)11(13)14/h1-2,5,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGUEWGCKJFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568895 | |
Record name | 4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
CAS RN |
69395-14-8 | |
Record name | 4-(2-Hydroxyethyl)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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